2-(4-Chlorophenyl)-5-ethylpyrimidine
Description
Contextual Significance of Pyrimidine (B1678525) Scaffolds in Modern Chemical Research
The pyrimidine scaffold, a six-membered aromatic heterocycle containing two nitrogen atoms at positions 1 and 3, represents a cornerstone of modern chemical and medicinal research. nih.govnumberanalytics.com As an integral component of nucleobases like cytosine, thymine, and uracil, pyrimidines are fundamental to the structure of DNA and RNA, the very blueprints of life. juniperpublishers.comresearchgate.net This foundational biological role has inspired extensive investigation into synthetic pyrimidine derivatives, revealing a vast spectrum of pharmacological activities. researchgate.net
The versatility of the pyrimidine ring, which allows for structural modifications at its 2, 4, 5, and 6 positions, makes it a "privileged scaffold" in drug discovery. mdpi.com This means that the core pyrimidine structure is frequently found in compounds exhibiting a wide range of biological activities. Researchers have successfully developed pyrimidine-based drugs with applications as antimicrobial, antiviral, anticancer, anti-inflammatory, analgesic, and antihypertensive agents. nih.govnih.gov The ability of the pyrimidine ring to form hydrogen bonds and act as a bioisostere for other aromatic systems often enhances the pharmacokinetic and pharmacodynamic properties of drug candidates. nih.gov
The significance of pyrimidines is underscored by their presence in numerous commercially available drugs. For example, 5-Fluorouracil is a widely used chemotherapy agent, while Trimethoprim is an antibiotic that functions by inhibiting a bacterial enzyme. nih.govbenthamscience.com The continual emergence of drug-resistant pathogens and complex diseases like cancer drives ongoing research into novel pyrimidine derivatives, making this area a dynamic and critical field within medicinal chemistry. researchgate.netnih.gov
| Activity Type | Example Compound Class/Derivative | Therapeutic Area | Reference |
|---|---|---|---|
| Anticancer | Pyrido[2,3-d]pyrimidines | Oncology | researchgate.net |
| Antiviral | Broxuridine | Infectious Disease | orientjchem.org |
| Antibacterial | Trimethoprim | Infectious Disease | nih.gov |
| Anti-inflammatory | Indole–pyrimidine hybrids | Inflammatory Disorders | mdpi.com |
| Antimalarial | Pyrimethamine | Infectious Disease | nih.gov |
| Antifungal | Flucytosine | Infectious Disease | orientjchem.org |
Foundational Aspects of 2-(4-Chlorophenyl)-5-ethylpyrimidine within Heterocyclic Chemistry
This compound is a specific molecule within the vast family of heterocyclic compounds. Its structure is characterized by a central pyrimidine ring substituted at the 2-position with a 4-chlorophenyl group and at the 5-position with an ethyl group. This particular arrangement of substituents places it at the intersection of several key areas of synthetic and medicinal chemistry research.
The synthesis of such heteroaryl-pyrimidine derivatives is often achieved through modern cross-coupling reactions. Methodologies like the Suzuki cross-coupling reaction, which joins boronic acids with organic halides in the presence of a palladium catalyst, are standard for creating the carbon-carbon bond between the pyrimidine core and the phenyl ring. psu.edu The presence of the halogenated phenyl ring and the alkyl group on the pyrimidine core are significant features. The 4-chlorophenyl moiety is a common substituent in pharmacologically active compounds, as the chlorine atom can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com Similarly, the ethyl group at the 5-position can impact the compound's steric profile and solubility.
While specific research on the biological activity of this compound is not extensively detailed in publicly available literature, its foundational structure is analogous to other well-studied pyrimidines. For instance, the compound shares structural motifs with Pyrimethamine (5-(4-chlorophenyl)-6-ethylpyrimidine-2,4-diamine), a known antimalarial drug. nih.gov Although functionally different due to the lack of amino groups, the shared 4-chlorophenyl and ethyl-pyrimidine core highlights the relevance of this substitution pattern in the design of bioactive molecules. Therefore, this compound serves as a foundational structure and a potential intermediate for the synthesis of more complex, biologically active pyrimidine derivatives.
| Feature | Description | Significance in Heterocyclic Chemistry |
|---|---|---|
| Core Scaffold | Pyrimidine Ring | A nitrogen-containing heterocycle known for its diverse biological activities and presence in nucleic acids. nih.gov |
| Substituent at C2 | 4-Chlorophenyl Group | Introduces aromaticity and a halogen atom, which can modulate electronic properties, lipophilicity, and metabolic pathways. mdpi.com |
| Substituent at C5 | Ethyl Group | An alkyl substituent that can influence the molecule's size, shape, and solubility. nih.gov |
| Compound Class | Substituted Diaryl Heterocycle | Belongs to a broad class of compounds frequently explored for applications in drug discovery and materials science. psu.edu |
Structure
3D Structure
Properties
Molecular Formula |
C12H11ClN2 |
|---|---|
Molecular Weight |
218.68 g/mol |
IUPAC Name |
2-(4-chlorophenyl)-5-ethylpyrimidine |
InChI |
InChI=1S/C12H11ClN2/c1-2-9-7-14-12(15-8-9)10-3-5-11(13)6-4-10/h3-8H,2H2,1H3 |
InChI Key |
DSZHYEQDUHVXKT-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CN=C(N=C1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Advanced Synthetic Methodologies and Chemical Transformations
Established Synthetic Pathways for Pyrimidine (B1678525) Ring Construction
The fundamental strategy for constructing the pyrimidine ring involves the combination of a three-carbon (C-C-C) fragment with a dinitrogen (N-C-N) unit. bu.edu.eg This approach has been the basis for numerous synthetic variations, from classical protocols to complex multicomponent reactions.
The most traditional and widely utilized method for pyrimidine synthesis is the Pinner synthesis, first systematically studied in 1884. mdpi.comwikipedia.org This reaction involves the condensation of a 1,3-dicarbonyl compound, or a related three-carbon synthons, with an amidine, urea, or guanidine. bu.edu.egmdpi.comwikipedia.org For a target molecule like 2-(4-Chlorophenyl)-5-ethylpyrimidine, this would typically involve the reaction of 4-chlorobenzamidine (B97016) with a suitably substituted three-carbon component containing the ethyl group at the central carbon.
The general mechanism involves the initial formation of an intermediate through the reaction of the amidine with one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by an intramolecular cyclization and subsequent dehydration to yield the aromatic pyrimidine ring. nih.gov A variety of catalysts and reaction conditions can be employed to facilitate this transformation, including both acidic and basic catalysts. mdpi.com
For instance, a [3+3] annulation–oxidation sequence between α,β-unsaturated ketones and benzamidine (B55565) hydrochloride has been performed using choline (B1196258) hydroxide, a green and recyclable catalyst, to yield substituted pyrimidines in excellent yields. mdpi.com
Table 1: Overview of Classical Pyrimidine Synthesis
| Method | Key Reactants | Description |
|---|---|---|
| Pinner Synthesis | 1,3-Dicarbonyl compounds and Amidines | A foundational method involving the condensation and cyclization to form the pyrimidine ring. mdpi.comwikipedia.org |
| [3+3] Annulation | α,β-Unsaturated ketones and Amidines | A cyclization strategy that forms the six-membered ring through a stepwise process. mdpi.com |
| From Diamines | Carbonyls and Diamines | Methods relying on the condensation of carbonyl compounds with diamines to form the heterocyclic core. wikipedia.org |
Multicomponent reactions (MCRs) have gained prominence as they allow for the synthesis of complex molecules in a single step from three or more starting materials, which enhances efficiency and atom economy. bohrium.comacs.org Several MCRs have been developed for pyrimidine synthesis, offering rapid access to diverse libraries of substituted analogues. bohrium.comacs.orgnih.gov
A notable sustainable MCR involves the regioselective, iridium-catalyzed synthesis of pyrimidines from amidines and up to three different alcohols. acs.orgnih.gov This process proceeds through a sequence of condensation and dehydrogenation steps, liberating only hydrogen and water as byproducts. acs.orgnih.gov The use of PN5P-Ir-pincer complexes has been shown to be highly efficient for this transformation, yielding unsymmetrically substituted pyrimidines in isolated yields of up to 93%. acs.orgnih.gov
Other MCR strategies involve different cycloaddition approaches. For example, a pseudo five-component reaction involving a methyl aryl ketone, two equivalents of an aromatic aldehyde, and two equivalents of ammonium (B1175870) acetate (B1210297) has been reported to produce highly substituted pyrimidines, catalyzed by triflic acid. mdpi.com These methods showcase the versatility of MCRs in constructing the pyrimidine core from simple, readily available starting materials. nanobioletters.comnih.gov
Sustainable and Green Chemistry Approaches in Pyrimidine Derivatization
In recent years, the principles of green chemistry have been increasingly applied to the synthesis of heterocyclic compounds, including pyrimidines. benthamdirect.comnih.gov These approaches focus on reducing waste, minimizing energy consumption, and using environmentally benign reagents and catalysts. benthamdirect.comnih.gov
Microwave irradiation has emerged as a powerful tool in organic synthesis, often leading to dramatically reduced reaction times, improved yields, and higher product purity compared to conventional heating methods. nih.govbenthamdirect.com The heating mechanism in microwave-induced synthesis involves dipolar polarization and ionic conduction, resulting in rapid and uniform heating of the reaction mixture. nih.govbenthamdirect.com
This technology has been successfully applied to various pyrimidine syntheses, including multicomponent reactions. nih.govacs.org For example, the synthesis of thiazolopyrimidine derivatives under microwave-assisted conditions reduced reaction times from 24 hours to just 8 minutes, while increasing reaction yields from a range of 42–55% to 69–88%. nih.gov This approach aligns with green chemistry principles by reducing energy consumption and often allowing for the use of recyclable solvents. nih.govbenthamdirect.com
Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis for Thiazolopyrimidine Derivatives
| Method | Reaction Time | Yield (%) |
|---|---|---|
| Conventional Heating | 24 hours | 42-55 |
| Microwave-Assisted | 8 minutes | 69-88 |
Data sourced from a study on the synthesis of fused pyrimidine derivatives. nih.gov
Ultrasound irradiation is another alternative energy source that has been effectively used to promote the synthesis of pyrimidines. nih.gov The phenomenon of acoustic cavitation, which involves the formation, growth, and implosive collapse of bubbles in a liquid, generates localized high temperatures and pressures, thereby accelerating chemical reactions. nih.govdntb.gov.ua
The application of ultrasound has been shown to be beneficial for various classical reactions used in pyrimidine synthesis, including multicomponent reactions and cyclocondensations. nih.gov These methods often result in shorter reaction times, higher yields, and operational simplicity. nih.govnih.gov For instance, a one-pot, three-component synthesis of pyrimidine derivatives was successfully carried out under ultrasonic irradiation using a recyclable ZnCr2O4 nanocatalyst, highlighting the synergy between sonochemistry and green catalysis. nanobioletters.com A review of the literature from 2000 to early 2021 found 140 publications on ultrasound-assisted pyrimidine synthesis, demonstrating the growing interest in this eco-friendly technique. researchgate.net
The development of efficient and recyclable catalysts is a central theme in green chemistry. benthamdirect.com For pyrimidine synthesis, a range of novel catalytic systems have been introduced to improve sustainability.
Heterogeneous nanocatalysts, such as zinc chromite (ZnCr2O4) and zinc ferrite/graphene acid (ZnFe2O4/GA), have been employed in multicomponent reactions under ultrasonic conditions. nanobioletters.comresearchgate.net These catalysts are easily separated from the reaction mixture and can be reused multiple times without a significant loss of activity, which is a key advantage for sustainable processes. nanobioletters.comresearchgate.net
Furthermore, magnetic nanoparticles (MNPs) have been utilized as catalyst supports, allowing for simple magnetic separation and recovery. mdpi.com For example, a novel magnetic heterogeneous nanocatalyst was used for the one-pot multicomponent synthesis of pyrazolo[3,4-d]pyrimidine derivatives in water at room temperature, achieving excellent yields of 80% to 98%. mdpi.com Transition metal catalysts, including iridium, nickel, and ruthenium complexes, have also been developed for sustainable dehydrogenative coupling reactions that construct the pyrimidine ring from alcohols and amidines. mdpi.comnih.gov
Table 3: Compounds Mentioned in this Article
| Compound Name |
|---|
| This compound |
| 4-Chlorobenzamidine |
| Choline hydroxide |
| Triflic acid |
| Zinc chromite (ZnCr2O4) |
| Zinc ferrite/graphene acid (ZnFe2O4/GA) |
| Thiazolopyrimidine |
Solvent-Free and Alternative Solvent Methodologies for Pyrimidine Ring Formation
The formation of the pyrimidine ring, the core of this compound, can be achieved through various synthetic strategies, with a growing emphasis on environmentally benign methods. Traditional methods often rely on volatile organic solvents, which can be hazardous and costly to dispose of. Modern approaches, therefore, increasingly utilize solvent-free conditions or alternative, greener solvents.
Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating pyrimidine ring formation. ecmdb.ca This technique often allows for solvent-free reactions or the use of minimal amounts of high-boiling, non-toxic solvents like water or polyethylene (B3416737) glycol (PEG). organic-chemistry.org The key advantages of microwave irradiation include significantly reduced reaction times, higher yields, and often, cleaner reaction profiles. For instance, a one-pot, three-component condensation of an aldehyde, a β-dicarbonyl compound, and a nitrogen source (like amidine or urea) can be efficiently carried out under solvent-free microwave conditions to yield substituted pyrimidines. nih.gov
Solvent-free reactions can also be promoted by grinding the reactants together, a technique known as mechanochemistry. This method is particularly attractive for its simplicity and reduced environmental impact. The mechanical energy input can facilitate the reaction between solid reactants, leading to the formation of the desired pyrimidine core.
Alternative solvents such as ionic liquids and deep eutectic solvents are also being explored for pyrimidine synthesis. These solvents offer advantages like low vapor pressure, high thermal stability, and recyclability, making them attractive alternatives to conventional organic solvents.
| Methodology | Reaction Conditions | Advantages |
| Microwave-Assisted Synthesis | Solvent-free or minimal high-boiling solvent | Rapid reaction times, high yields, clean reactions |
| Mechanochemistry (Grinding) | Solvent-free, ambient temperature | Simplicity, reduced waste, energy-efficient |
| Alternative Solvents | Use of ionic liquids or deep eutectic solvents | Low volatility, recyclability, enhanced reactivity |
Development of Novel Synthetic Routes and Functionalization Techniques for this compound Analogues
The synthesis of specifically substituted pyrimidines like this compound and its analogues requires precise control over the introduction of functional groups. This has led to the development of sophisticated synthetic routes that allow for regioselective and chemoselective modifications of the pyrimidine core.
The construction of the 2,5-disubstituted pyrimidine ring with specific substituents at the desired positions is a key challenge. Regio- and chemoselective annulation reactions provide a powerful solution. One common approach involves the condensation of a 1,3-dielectrophile with a suitable amidine. For the synthesis of this compound, 4-chlorobenzamidine would serve as the N-C-N building block, providing the 2-(4-chlorophenyl) moiety. The 1,3-dielectrophile would need to incorporate the ethyl group at the appropriate position to yield the desired 5-ethyl substitution.
For example, the reaction of 4-chlorobenzamidine with a β-keto ester or a related 1,3-dicarbonyl compound bearing an ethyl group at the 2-position can lead to the formation of the target pyrimidine. The regioselectivity of this cyclization is crucial and can often be controlled by the reaction conditions, such as the choice of catalyst and solvent. rsc.org
Post-synthetic functionalization of a pre-formed pyrimidine ring is a versatile strategy for introducing diverse substituents. Advanced cross-coupling reactions, such as the Suzuki-Miyaura, Negishi, and Buchwald-Hartwig reactions, are instrumental in this regard. researchgate.net
Suzuki-Miyaura Coupling: This palladium-catalyzed reaction is widely used to form carbon-carbon bonds. To introduce the 4-chlorophenyl group at the 2-position, a 2-halopyrimidine could be coupled with 4-chlorophenylboronic acid. organic-chemistry.org The reaction typically employs a palladium catalyst, a base, and an appropriate solvent. Microwave irradiation can significantly accelerate this transformation. rsc.org
Negishi Coupling: This reaction involves the coupling of an organozinc reagent with an organic halide in the presence of a nickel or palladium catalyst. A 2-halopyrimidine could be reacted with a (4-chlorophenyl)zinc reagent to install the desired aryl group. The Negishi coupling is known for its high functional group tolerance.
Buchwald-Hartwig Amination: While not directly applicable for introducing the 4-chlorophenyl or ethyl groups, this palladium-catalyzed reaction is crucial for synthesizing amino-substituted pyrimidine analogues, which can then be further modified.
These cross-coupling reactions offer a modular approach to synthesizing a library of this compound analogues with variations in the aryl and alkyl substituents.
The specific introduction of the 4-chlorophenyl group at the C2 position and an ethyl group at the C5 position can be achieved through several strategic approaches.
One convergent strategy involves the condensation of 4-chlorobenzamidine with an appropriately substituted three-carbon synthon that already contains the ethyl group. For example, 2-ethyl-1,3-propanedial or a synthetic equivalent could be used.
Alternatively, a stepwise approach can be employed. A pyrimidine ring with a leaving group (e.g., a halogen) at the 2-position and a suitable functional group at the 5-position can be synthesized first. The 4-chlorophenyl group can then be introduced via a Suzuki or Negishi coupling reaction. The ethyl group at the C5 position could be introduced from a starting material containing an ethyl group or by functionalization of a C5-unsubstituted pyrimidine. For instance, a 5-halopyrimidine can undergo cross-coupling with an ethylating agent.
| Reaction Type | Reagents | Purpose |
| Pinner Synthesis | 4-Chlorobenzamidine + 2-ethyl-1,3-dicarbonyl compound | Direct formation of the this compound core |
| Suzuki-Miyaura Coupling | 2-Chloro-5-ethylpyrimidine + 4-Chlorophenylboronic acid | Introduction of the 4-chlorophenyl group at C2 |
| Negishi Coupling | 2-Chloro-5-ethylpyrimidine + (4-Chlorophenyl)zinc chloride | Introduction of the 4-chlorophenyl group at C2 |
Spectroscopic Methods for Structural Elucidation of this compound and its Derivatives
The unambiguous determination of the structure of this compound and its derivatives relies heavily on modern spectroscopic techniques. Nuclear Magnetic Resonance (NMR) spectroscopy is particularly powerful in this regard.
¹H and ¹³C NMR spectroscopy are indispensable tools for the structural elucidation of organic molecules, including this compound. The chemical shifts, coupling constants, and signal multiplicities provide detailed information about the molecular framework.
¹H NMR Spectroscopy:
In the ¹H NMR spectrum of this compound, distinct signals are expected for the protons of the pyrimidine ring, the chlorophenyl group, and the ethyl substituent.
Pyrimidine Protons: The protons at the C4 and C6 positions of the pyrimidine ring will appear as singlets, typically in the aromatic region (δ 8.0-9.0 ppm). The exact chemical shifts will be influenced by the electronic effects of the substituents.
Chlorophenyl Protons: The protons of the 4-chlorophenyl group will appear as two doublets in the aromatic region (δ 7.0-8.0 ppm), characteristic of a para-substituted benzene (B151609) ring. The coupling constant between these protons is typically around 8-9 Hz.
Ethyl Protons: The ethyl group will give rise to a quartet for the methylene (B1212753) protons (-CH₂-) and a triplet for the methyl protons (-CH₃) in the aliphatic region (δ 1.0-3.0 ppm). The coupling constant between the methylene and methyl protons is typically around 7 Hz.
¹³C NMR Spectroscopy:
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.
Pyrimidine Carbons: The carbon atoms of the pyrimidine ring will resonate in the range of δ 140-170 ppm. The C2, C4, C5, and C6 carbons will have distinct chemical shifts.
Chlorophenyl Carbons: The carbons of the 4-chlorophenyl group will appear in the aromatic region (δ 120-140 ppm). The carbon atom attached to the chlorine will have a characteristic chemical shift.
Ethyl Carbons: The methylene and methyl carbons of the ethyl group will resonate in the aliphatic region (δ 10-30 ppm).
Predicted NMR Data for this compound:
| Group | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |
| Pyrimidine H4/H6 | ~8.5-8.9 (s) | C2: ~163, C4/C6: ~157, C5: ~130 |
| Chlorophenyl H | ~7.4-7.5 (d), ~8.3-8.4 (d) | C-Cl: ~137, C-H: ~129, C-ipso: ~135 |
| Ethyl -CH₂- | ~2.7 (q) | ~22 |
| Ethyl -CH₃ | ~1.3 (t) | ~15 |
Note: These are predicted values based on analogous structures and may vary slightly in the actual spectrum.
Two-dimensional (2D) NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be used to further confirm the structural assignments by establishing correlations between protons and carbons.
Infrared (IR) Spectroscopy for Functional Group Identification
The aromatic C-H stretching vibrations of both the pyrimidine and the chlorophenyl rings are expected to appear in the region of 3100-3000 cm⁻¹. vscht.cz The aliphatic C-H stretching vibrations of the ethyl group will be observed at slightly lower wavenumbers, typically in the 2978-2920 cm⁻¹ range. researchgate.net
The stretching vibrations of the aromatic carbon-carbon (C=C) and carbon-nitrogen (C=N) double bonds within the pyrimidine ring and the phenyl ring give rise to a series of characteristic absorption bands in the 1600-1400 cm⁻¹ region. researchgate.netresearchgate.net Specifically, bands around 1596-1570 cm⁻¹ can be attributed to C=C stretching, while those in the 1575-1525 cm⁻¹ range are characteristic of C=N stretching in aromatic systems. researchgate.net
The presence of the chlorine atom on the phenyl ring is indicated by a strong absorption band corresponding to the C-Cl stretching vibration. This band is typically found in the fingerprint region, at approximately 700 cm⁻¹. researchgate.net The out-of-plane C-H bending vibrations of the substituted benzene ring can also provide information about the substitution pattern.
The following interactive data table summarizes the expected characteristic IR absorption peaks for this compound and the corresponding functional groups.
| Wave Number (cm⁻¹) | Functional Group | Vibrational Mode |
| 3100-3000 | Aromatic C-H | Stretching |
| 2978-2920 | Aliphatic C-H (ethyl) | Stretching |
| 1596-1570 | Aromatic C=C | Stretching |
| 1575-1525 | Aromatic C=N | Stretching |
| ~700 | C-Cl | Stretching |
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is an indispensable tool for determining the molecular weight and elucidating the structure of a compound through the analysis of its fragmentation patterns. For this compound (C₁₂H₁₁ClN₂), the molecular weight can be calculated from its chemical formula. The electron ionization mass spectrum would be expected to show a molecular ion peak ([M]⁺) corresponding to this mass. Due to the presence of the chlorine atom, a characteristic isotopic pattern for the molecular ion will be observed, with a peak at [M+2]⁺ having an intensity of approximately one-third of the [M]⁺ peak, reflecting the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. sphinxsai.com
The fragmentation of this compound under electron ionization would likely proceed through several predictable pathways based on the fragmentation of similar structures like 2-phenylpyrimidine (B3000279) and other substituted pyrimidines. sphinxsai.comnih.govsapub.org The molecular ion is expected to be relatively stable due to the aromatic nature of the molecule. libretexts.org
A primary fragmentation pathway would involve the loss of the ethyl group (•C₂H₅, 29 Da) via benzylic cleavage, leading to a significant fragment ion. Another prominent fragmentation would involve the chlorophenyl group. The fragmentation of the pyrimidine ring itself can also occur, leading to smaller charged fragments.
Based on the fragmentation pattern of the closely related 2-phenylpyrimidine, which shows a strong molecular ion peak at m/z 156 and a major fragment at m/z 103 corresponding to the phenyl cation, we can predict a similar fragmentation for this compound. nih.gov The molecular ion peak for this compound would be expected at approximately m/z 218 (for the ³⁵Cl isotope).
The following interactive data table outlines the predicted key ions and their corresponding fragments in the mass spectrum of this compound.
| m/z (for ³⁵Cl) | Proposed Fragment |
| 218 | [M]⁺ (Molecular Ion) |
| 220 | [M+2]⁺ (Isotope Peak) |
| 189 | [M - C₂H₅]⁺ |
| 111 | [C₆H₄Cl]⁺ |
| 77 | [C₆H₅]⁺ |
Computational Chemistry and Molecular Design Investigations
Quantum Chemical Characterization of 2-(4-Chlorophenyl)-5-ethylpyrimidine
Quantum chemical calculations are employed to elucidate the fundamental electronic and geometric properties of a molecule. For this compound, these studies can predict its stability, reactivity, and the nature of its intramolecular interactions. While specific computational studies on this compound are not extensively published, analysis of structurally similar compounds provides a strong framework for understanding its characteristics.
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems, making it a cornerstone for studying organic molecules. nih.gov DFT calculations, often using hybrid functionals like B3LYP in conjunction with basis sets such as 6-311++G(d,p), are utilized to optimize the molecular geometry and determine its energetic properties. researchgate.netirjet.net
For molecules containing the 2-(4-chlorophenyl) moiety, DFT is used to calculate structural parameters like bond lengths, bond angles, and torsion angles. nih.gov These theoretical values are often in good agreement with experimental data from techniques like X-ray crystallography. researchgate.net Such calculations for this compound would reveal the planarity of the pyrimidine (B1678525) and phenyl rings and the orientation of the ethyl group. Studies on related compounds, such as 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, confirm that DFT can accurately predict geometrical parameters and vibrational frequencies. malayajournal.org
Frontier Molecular Orbital (FMO) theory is a key application of molecular orbital theory used to explain and predict chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. numberanalytics.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests higher reactivity. acadpubl.eu
In computational studies of a structurally related compound, 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole, the HOMO and LUMO energies were calculated using DFT. malayajournal.org The HOMO was found to be localized on the imidazole (B134444) and the chlorophenyl ring, while the LUMO was distributed over the imidazole and chloro-substituted phenyl ring. malayajournal.orgacadpubl.eu The calculated HOMO-LUMO energy gap for this molecule was 4.0106 eV, indicating good chemical stability. malayajournal.orgacadpubl.eu A similar analysis for this compound would likely show the HOMO distributed over the electron-rich pyrimidine and chlorophenyl rings, with the LUMO also involving these aromatic systems.
Table 1: Representative Frontier Molecular Orbital Energies and Properties from a Related Compound (Data for 2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole)
| Parameter | Value | Reference |
| HOMO Energy | -5.2822 eV | malayajournal.org |
| LUMO Energy | -1.2715 eV | malayajournal.org |
| Energy Gap (ΔE) | 4.0106 eV | malayajournal.org |
| This interactive table contains data for a structurally similar compound to illustrate the typical outputs of FMO analysis. |
Natural Bond Orbital (NBO) analysis is a theoretical method that interprets the molecular wavefunction in terms of localized chemical bonds and lone pairs, providing a picture that aligns with classical Lewis structures. uni-muenchen.dewisc.edu This analysis is crucial for understanding intramolecular interactions, such as hyperconjugation and charge delocalization, which contribute to molecular stability. acadpubl.eu The method quantifies the stabilization energy (E(2)) associated with the charge transfer from a filled (donor) Lewis-type NBO to an empty (acceptor) non-Lewis NBO. wisc.edu
For a related compound containing a 2-(4-chlorophenyl) group, NBO analysis revealed significant intramolecular charge transfer interactions that stabilize the molecule. acadpubl.eu For instance, a major stabilizing interaction was identified as the electron donation from a lone pair on the chlorine atom to an anti-bonding π* orbital of the phenyl ring, with a calculated stabilization energy of 954.54 KJ/mol. acadpubl.eu In another study on a 2-(4-chlorophenyl)-substituted triazole, the chlorine atom was found to have a small negative NBO charge, influencing the charge distribution across the phenyl ring. nih.gov For this compound, NBO analysis would likely highlight charge delocalization within the pyrimidine and phenyl rings and hyperconjugative interactions involving the ethyl group, providing quantitative insights into its electronic stability.
The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. uni-muenchen.de It maps the electrostatic potential onto the electron density surface. chemrxiv.org Regions of negative potential (typically colored red or yellow) are electron-rich and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-deficient and prone to nucleophilic attack. researchgate.net
MEP analysis on related phenyl- and chloro-substituted heterocyclic compounds consistently shows negative potential localized around electronegative atoms like nitrogen and the chlorine atom. researchgate.netmalayajournal.org For instance, in 4-Phenylpyrimidine, MEP analysis helps identify the nucleophilic and electrophilic sites. researchgate.net In the case of this compound, the MEP map would be expected to show significant negative potential around the nitrogen atoms of the pyrimidine ring and the chlorine atom, highlighting these as likely sites for hydrogen bonding or other electrostatic interactions. irjet.netuni-muenchen.de The regions around the hydrogen atoms of the ethyl group and the phenyl ring would likely exhibit positive potential.
Molecular Docking and Ligand-Target Recognition Studies for Pyrimidine Derivatives
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein), forming a stable complex. remedypublications.comresearchgate.net This method is instrumental in drug discovery for screening virtual libraries of compounds and elucidating potential mechanisms of action by predicting ligand-target interactions at the molecular level.
The process of molecular docking for pyrimidine derivatives generally follows a standardized workflow using software such as AutoDock, MOE (Molecular Operating Environment), or AutoDock Vina. nih.govmdpi.com
Ligand and Receptor Preparation: The three-dimensional structure of the pyrimidine derivative (the ligand) is generated, often using software like ChemDraw, and its energy is minimized. remedypublications.comnih.gov The 3D crystal structure of the target protein (the receptor) is obtained from a repository like the Protein Data Bank (PDB). The receptor file is prepared by removing water molecules, adding hydrogen atoms, and assigning atomic charges. nih.gov
Docking Simulation: The ligand is placed in the defined active site of the receptor. The docking algorithm then explores various possible conformations of the ligand within the binding site, evaluating the energetic favorability of each pose. mdpi.com
Scoring and Analysis: The different binding poses are ranked using a scoring function, which estimates the binding affinity (often expressed as a binding energy in kcal/mol). nih.gov Lower binding energy values typically indicate a more stable ligand-receptor complex. The top-ranked poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and π-π stacking, between the pyrimidine derivative and the amino acid residues of the target protein. researchgate.netresearchgate.net
These computational predictions of binding modes and affinities help prioritize compounds for synthesis and biological testing. nih.gov More advanced techniques, including machine learning and deep learning models, are also being developed to improve the accuracy of binding affinity prediction. nih.govnih.govarxiv.org
Analysis of Ligand-Protein Interaction Networks (e.g., hydrogen bonding, hydrophobic interactions)
The interaction of a ligand with its protein target is a complex interplay of various non-covalent forces. Understanding these interactions is crucial for predicting binding affinity and specificity. For this compound, the primary interactions governing its binding to a protein active site would likely involve hydrogen bonds and hydrophobic interactions.
Hydrogen Bonding: The pyrimidine core of the molecule contains two nitrogen atoms that can act as hydrogen bond acceptors. mdpi.com These nitrogen atoms can form hydrogen bonds with suitable donor groups in the protein's active site, such as the side chains of amino acids like arginine, lysine, serine, and threonine. benthamopen.com The strength and geometry of these hydrogen bonds are critical for the stability of the ligand-protein complex. mdpi.com
Hydrophobic Interactions: The 4-chlorophenyl and 5-ethyl groups of the molecule are predominantly hydrophobic. libretexts.org These moieties can engage in hydrophobic interactions with nonpolar amino acid residues in the binding pocket, such as leucine, isoleucine, valine, and phenylalanine. nih.gov These interactions are driven by the entropic effect of releasing ordered water molecules from the hydrophobic surfaces of both the ligand and the protein. libretexts.org The chloro-substituent on the phenyl ring can also participate in halogen bonding, a specific type of non-covalent interaction that can further enhance binding affinity.
Table 1: Potential Ligand-Protein Interactions for this compound
| Interaction Type | Potential Ligand Moiety | Potential Protein Residues |
| Hydrogen Bond Acceptor | Pyrimidine Nitrogens | Arginine, Lysine, Serine, Threonine, Tyrosine |
| Hydrophobic Interactions | 4-Chlorophenyl Ring, Ethyl Group | Leucine, Isoleucine, Valine, Phenylalanine, Tryptophan |
| Halogen Bonding | Chlorine Atom | Electron-rich atoms (e.g., Oxygen, Nitrogen) in backbone or side chains |
Virtual Screening and Computational Lead Identification Strategies
Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov This approach can significantly accelerate the drug discovery process by prioritizing compounds for experimental testing.
For this compound, both ligand-based and structure-based virtual screening strategies could be employed.
Ligand-Based Virtual Screening: This approach is used when the three-dimensional structure of the target protein is unknown. It relies on the knowledge of other molecules that bind to the target. A pharmacophore model can be developed based on the chemical features of known active compounds, including hydrogen bond donors and acceptors, hydrophobic centers, and aromatic rings. mdpi.com This model is then used to screen databases of compounds to find new molecules with similar features.
Structure-Based Virtual Screening: When the 3D structure of the target protein is available, structure-based methods like molecular docking can be used. mdpi.com In this approach, a library of compounds is docked into the binding site of the protein, and their binding affinities are estimated using scoring functions. nih.gov This allows for the identification of compounds that are predicted to bind tightly and with high specificity to the target.
These virtual screening campaigns can identify novel compounds with different scaffolds that mimic the binding mode of this compound or that could be starting points for the development of new therapeutics. nih.gov
Advanced Computational Modeling Techniques for Pyrimidine Systems
Molecular Dynamics Simulations for Conformational Analysis and Binding Stability
Molecular dynamics (MD) simulations are a powerful computational method used to study the physical movements of atoms and molecules over time. nih.gov For pyrimidine systems like this compound, MD simulations can provide detailed insights into their conformational flexibility and the stability of their interactions with protein targets.
By simulating the ligand-protein complex in a realistic environment (e.g., solvated in water), MD simulations can reveal:
Conformational Changes: How the ligand and protein adapt their shapes to optimize their interaction.
Binding Stability: The stability of the key interactions, such as hydrogen bonds and hydrophobic contacts, over the course of the simulation.
Water Dynamics: The role of water molecules in mediating or disrupting ligand-protein interactions.
The results of MD simulations can help to refine the binding poses predicted by molecular docking and provide a more accurate estimation of the binding free energy. sciepub.com For example, a study on other 2,5-disubstituted phenyl-pyrimidine systems used MD simulations to investigate their liquid-crystal phases, demonstrating the utility of this technique for understanding the behavior of such molecules. aps.org
In Silico Prediction of Molecular Behavior and Target Modulation
In silico methods can be used to predict a wide range of molecular properties and behaviors, which can help to assess the drug-likeness of a compound and its potential for target modulation. For this compound, these predictions can guide its optimization as a potential therapeutic agent.
ADME/T Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov These predictions are crucial for identifying potential liabilities early in the drug discovery process. For instance, in silico models can estimate properties like oral bioavailability, blood-brain barrier penetration, and potential for off-target toxicity.
Target Modulation Prediction: By analyzing the predicted binding mode and interactions of this compound with its target, it is possible to hypothesize how it might modulate the target's function. For example, if it binds to the active site of an enzyme, it is likely to be an inhibitor. If it binds to an allosteric site, it could act as either an activator or an inhibitor, depending on the conformational changes it induces. mdpi.com
Table 2: In Silico Predictions for this compound
| Predicted Property | Computational Method | Relevance |
| Binding Affinity | Molecular Docking, Free Energy Calculations | Potency of target interaction |
| Conformational Flexibility | Molecular Dynamics Simulations | Understanding binding dynamics |
| Oral Bioavailability | QSAR Models, Rule-of-Five Analysis | Drug-likeness and potential for oral administration |
| Target Selectivity | Docking against a panel of related proteins | Potential for off-target effects |
Structure Activity Relationship Sar and Mechanistic Elucidation
Comprehensive SAR Profiling of 2-(4-Chlorophenyl)-5-ethylpyrimidine Analogues
The biological activity of pyrimidine (B1678525) derivatives can be significantly altered by modifying the substituents on the pyrimidine core and the associated phenyl ring. SAR studies involve systematically changing parts of the molecule to map the key features responsible for its pharmacological effects.
The nature, size, and position of substituents on the 2-phenylpyrimidine (B3000279) scaffold play a critical role in determining the compound's interaction with its biological target. Both steric and electronic properties of these substituents can affect binding affinity and selectivity.
Research into 2,4,5-trisubstituted pyrimidines as potential cyclin-dependent kinase 9 (CDK9) inhibitors has shown that substitutions at the C-5 position of the pyrimidine ring influence both potency and selectivity. For instance, a C-5 ethyl pyrimidine analogue was found to have lost potency against both CDK9 and CDK2, suggesting that the steric bulk at this position is a critical determinant of activity. cardiff.ac.uk In contrast, the introduction of a methyl group at the C-5 position was found to be optimal for achieving selectivity for CDK9. cardiff.ac.uk Halogen substituents at the C-5 position, such as chlorine and bromine, also conferred potent CDK9 inhibition, with selectivity over CDK2 being influenced by these substitutions. cardiff.ac.uk This indicates that a delicate balance of steric and electronic factors at the 5-position is necessary for optimal activity and selectivity.
Similarly, studies on 2,4,7-trisubstituted pyrido[3,2-d]pyrimidines as dual PI3K/mTOR inhibitors have demonstrated the importance of substitutions on the fused pyridine (B92270) ring. By keeping the 2-(3-hydroxyphenyl) and 4-morpholino groups constant, modifications at the C-7 position led to a range of activities. This systematic modification allowed for a better understanding of the molecular determinants for PI3K selectivity versus dual PI3K/mTOR activity. mdpi.com
The electronic nature of the substituents on the phenyl ring also has a profound impact. In a series of 4-anilinopyrimido[5,4-d]pyrimidines designed as epidermal growth factor receptor (EGFR) inhibitors, the substitution pattern on the 4-anilino moiety was crucial for activity. nih.gov These findings underscore the principle that both electron-donating and electron-withdrawing groups can modulate the binding affinity of the compound to its target, often by influencing hydrogen bonding capabilities and hydrophobic interactions within the active site.
To illustrate the impact of substitutions, the following table presents SAR data for a series of 2,4,5-trisubstituted pyrimidines as HIV-1 non-nucleoside reverse transcriptase inhibitors (NNRTIs). The core structure is similar to the subject compound, highlighting the effects of modifying the group at the 5-position of the pyrimidine ring.
| Compound | Ar (Substituent at C5) | EC50 (nM) vs. HIV-1 IIIB (WT) | EC50 (nM) vs. RES056 (K103N+Y181C) |
|---|---|---|---|
| 15a | Phenyl | 427 | >10000 |
| 11a | 2-Thienyl | 134 | >10000 |
| 12a | 3-Thienyl | 415 | >10000 |
| 14a | 3-Furyl | 172 | >10000 |
| 16a | 4-Pyridyl | 244 | >10000 |
| 16c | 4-Pyridyl | 24.4 | 36.0 |
Data sourced from a study on 2,4,5-trisubstituted pyrimidines as HIV-1 NNRTIs, showcasing the effect of the C5-aryl substituent on antiviral activity. nih.gov Note that the R groups on the 2-amino and 4-substituents were also varied in the full study.
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, can have a significant impact on the biological activity of pyrimidine derivatives. Chiral centers within the molecule or its substituents can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different potencies, selectivities, and metabolic profiles.
While specific stereochemical studies on this compound are not extensively documented in publicly available literature, the importance of stereoisomerism is a well-established principle in medicinal chemistry and has been noted for related pyrimidine structures. For example, in the development of thienopyrimidine inhibitors of Aurora kinases, stereoisomerism was a key consideration in the structure-activity relationship. nih.gov The spatial orientation of substituents can dictate how well a molecule fits into the binding site of a target protein. Even subtle changes in the 3D structure can lead to a loss of key interactions, such as hydrogen bonds or hydrophobic contacts, resulting in a significant decrease in biological activity.
The synthesis of chiral pyrimidine derivatives is an active area of research. For instance, the development of enantioselective synthetic methods allows for the preparation of specific stereoisomers, enabling a more precise evaluation of their individual biological activities. This is crucial for optimizing the therapeutic potential of a drug candidate, as often one enantiomer is responsible for the desired pharmacological effect while the other may be inactive or contribute to off-target effects.
Mechanistic Insights into Molecular Target Engagement of Pyrimidine Compounds
Understanding the precise mechanism by which a compound interacts with its molecular target is fundamental to drug development. For pyrimidine derivatives, these mechanisms often involve the inhibition of key enzymes or interaction with nucleic acids.
Many biologically active pyrimidine compounds function by inhibiting enzymes that are critical for cellular processes. The 2-phenylpyrimidine scaffold is a common feature in many kinase inhibitors.
Kinase Inhibition: Kinases are a large family of enzymes that play a central role in cell signaling pathways by catalyzing the transfer of a phosphate (B84403) group to a substrate protein. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. Pyrimidine derivatives can act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase and preventing the phosphorylation of its substrates.
X-ray crystallography studies have provided detailed insights into the binding modes of pyrimidine-based inhibitors. For example, the crystal structure of a 2-anilino-4-(thiazol-5-yl)pyrimidine inhibitor in complex with CDK9 revealed key interactions within the active site. acs.org Typically, the pyrimidine core forms hydrogen bonds with the "hinge" region of the kinase, a conserved sequence of amino acids that connects the N- and C-terminal lobes of the enzyme. The 2-phenyl group and other substituents can then extend into adjacent hydrophobic pockets, contributing to the affinity and selectivity of the inhibitor. nih.govresearchgate.net The specific interactions can vary depending on the kinase and the inhibitor, but often involve a combination of hydrogen bonds, hydrophobic interactions, and van der Waals forces.
| Compound | Target Kinase | IC50 (nM) | Key Interactions |
|---|---|---|---|
| Pyrido[2,3-d]pyrimidine 4h | PI3Kα | 11 | Designed as ATP-competitive inhibitors, likely forming hydrogen bonds with the kinase hinge region. nih.gov |
| Pyrido[2,3-d]pyrimidine 4h | mTOR | 22 | |
| Pyrido[2,3-d]pyrimidine derivative 4 | PIM-1 | 11.4 | Docking studies suggest binding to the PIM-1 active site. rsc.org |
Dihydrofolate Reductase (DHFR) Inhibition: DHFR is another important enzyme target for pyrimidine-based drugs. This enzyme catalyzes the reduction of dihydrofolate to tetrahydrofolate, a crucial cofactor in the synthesis of purines, pyrimidines, and several amino acids. Inhibition of DHFR disrupts DNA synthesis and cell proliferation, making it an effective target for antimicrobial and anticancer agents.
Pyrimethamine, a 2,4-diamino-5-(4-chlorophenyl)-6-ethylpyrimidine, is a classic example of a DHFR inhibitor used to treat malaria. drugbank.com Detailed molecular modeling and interaction studies have elucidated its binding mechanism. The 2,4-diamino groups of the pyrimidine ring form key hydrogen bonds with conserved acidic residues (e.g., Asp54 in Plasmodium falciparum DHFR) and backbone carbonyls in the active site of the enzyme. nih.govdocumentsdelivered.comnih.gov The 5-(4-chlorophenyl) group occupies a hydrophobic pocket, and the 6-ethyl group makes additional hydrophobic contacts. nih.gov These interactions anchor the inhibitor in the active site, preventing the binding of the natural substrate, dihydrofolate.
Given that the pyrimidine ring is a fundamental component of the nucleobases cytosine, thymine, and uracil, it is not surprising that some pyrimidine derivatives can interact directly with nucleic acids (DNA and RNA) and interfere with genetic processes.
G-Quadruplex DNA Interaction: G-quadruplexes (G4s) are non-canonical secondary structures formed in guanine-rich regions of DNA, such as those found in telomeres and the promoter regions of some oncogenes. The stabilization of these structures by small molecules can inhibit the activity of enzymes like telomerase and regulate gene expression, making G4s an attractive target for cancer therapy. diva-portal.orgchimia.chnih.gov Certain planar, aromatic molecules, including some pyrimidine derivatives, have been shown to bind to and stabilize G-quadruplex structures. diva-portal.org The binding typically occurs through π-π stacking interactions with the flat G-tetrads that form the core of the G4 structure. The side chains on the pyrimidine scaffold can further enhance binding affinity and selectivity by interacting with the loops and grooves of the G4 DNA. diva-portal.org
Telomerase Inhibition: Telomerase is a reverse transcriptase that is responsible for maintaining the length of telomeres at the ends of chromosomes. In most cancer cells, telomerase is reactivated, allowing for unlimited cell division. Inhibition of telomerase is therefore a promising strategy for cancer treatment. patsnap.com Some non-nucleosidic pyrimidine derivatives have been developed as telomerase inhibitors. nih.govmdpi.com For example, BIBR1532 is a small molecule that inhibits the catalytic activity of the telomerase reverse transcriptase (TERT) subunit. mdpi.com It is believed to bind to a hydrophobic pocket on TERT, which is distinct from the active site, and acts as a non-competitive inhibitor, preventing the proper assembly and function of the telomerase enzyme complex. mdpi.com This mode of action leads to the progressive shortening of telomeres in cancer cells, ultimately triggering cell senescence or apoptosis. patsnap.com
Rational Design Principles based on SAR Data for Pyrimidine Modulators
The wealth of SAR data generated from studies of pyrimidine analogues provides a foundation for the rational design of new and improved modulators of biological targets. Rational drug design aims to create molecules with enhanced potency, selectivity, and pharmacokinetic properties by leveraging the understanding of the target's structure and the ligand's SAR.
A common strategy begins with a "hit" compound, often identified through high-throughput screening, which may have modest activity. SAR studies are then conducted by synthesizing and testing a series of analogues to identify the key pharmacophoric elements and the regions of the molecule that are tolerant to modification. For example, if SAR data indicates that a particular position on the pyrimidine ring is sensitive to steric bulk, smaller substituents would be explored in subsequent designs. Conversely, if a region shows tolerance for larger groups and is near a hydrophobic pocket in the target protein, bulkier, lipophilic substituents may be introduced to enhance binding affinity. nih.gov
A case study in rational design is the development of 2-substituted aniline (B41778) pyrimidine derivatives as dual Mer/c-Met kinase inhibitors. mdpi.com Starting from a lead compound with potent dual-target activity but poor oral bioavailability, researchers used molecular docking to analyze its binding mode and that of other known inhibitors with the target kinases. mdpi.com This analysis, combined with existing SAR, guided the modification of the 2-position of the pyrimidine ring to introduce hydrophilic groups. The goal was to improve solubility and bioavailability while maintaining the key interactions necessary for potent kinase inhibition. This approach led to the discovery of a new compound with not only potent dual kinase inhibition and significant antiproliferative activity but also improved metabolic stability and oral bioavailability. mdpi.com
Another example is the design of selective PI3K-beta inhibitors from a novel thiazolopyrimidinone series. nih.gov This work demonstrates how a specific chemical scaffold can be systematically modified to achieve selectivity for a particular isoform within a kinase family. By understanding the subtle differences in the active sites of different PI3K isoforms, researchers can design compounds that exploit these differences to achieve the desired selectivity profile.
Computational tools, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, are invaluable in this process. QSAR models can quantitatively correlate the physicochemical properties of a series of compounds with their biological activity, allowing for the prediction of the activity of new, unsynthesized molecules. nih.gov Molecular docking simulates the binding of a ligand to its target protein, providing insights into the likely binding mode and key interactions, which can then be used to guide the design of new analogues with improved binding characteristics. mdpi.com By integrating SAR data with structural biology and computational chemistry, a virtuous cycle of design, synthesis, and testing can be established to efficiently optimize pyrimidine-based compounds into clinical candidates.
Crystallographic and Supramolecular Chemistry Investigations
Single Crystal X-ray Diffraction Analysis of Related Structures
Single-crystal X-ray diffraction is an unparalleled technique for the precise determination of molecular structures in the solid state. Although a specific crystallographic study for 2-(4-chlorophenyl)-5-ethylpyrimidine is not publicly available, extensive research on closely related 2-arylpyrimidine derivatives provides significant insights into the expected structural characteristics. These studies are fundamental for predicting the behavior of this class of compounds.
Similarly, in the crystal structure of ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, the chlorophenyl ring forms a dihedral angle of 87.08 (9)° with the tetrahydropyrimidine (B8763341) ring. The planarity and orientation of the substituent groups are also key aspects of the molecular conformation. The ethyl group at the 5-position of the pyrimidine (B1678525) ring is expected to exhibit some conformational flexibility, which can be influenced by the crystal packing forces.
| Parameter | Value | Compound Reference |
| Dihedral Angle (Pyrimidine/Phenyl) | 82.9° / 87.8° | Polymorphs of a 2,4-diaminopyrimidine (B92962) derivative |
| Dihedral Angle (Tetrahydropyrimidine/Chlorophenyl) | 87.08 (9)° | Ethyl 6-(chloromethyl)-4-(4-chlorophenyl)-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate |
Note: The data presented is for structurally related compounds to infer the likely conformation of this compound.
Hydrogen bonds are among the most important interactions in determining the supramolecular architecture of nitrogen-containing heterocyclic compounds. In the absence of strong hydrogen bond donors like amino or hydroxyl groups on the this compound molecule itself, the pyrimidine nitrogen atoms can act as hydrogen bond acceptors.
In co-crystals of pyrimidine derivatives with carboxylic acids, robust hydrogen-bonded synthons are frequently observed. For example, the interaction between a carboxylic acid and a 2-aminopyrimidine (B69317) often results in the formation of a well-defined R22(8) ring motif. This motif involves a pair of hydrogen bonds between the carboxylic acid's hydroxyl group and one of the pyrimidine's ring nitrogens, and between the amino group and the carbonyl oxygen of the acid. While this compound lacks an amino group, its pyrimidine nitrogens are still capable of participating in hydrogen bonding with suitable donors.
In the crystal structures of related compounds, C—H···N and C—H···O hydrogen bonds also play a significant role in the crystal packing. These weaker interactions can be crucial in the absence of stronger hydrogen bond donors and acceptors, linking molecules into extended networks.
| Hydrogen Bond Type | Donor-Acceptor Distance (Å) | Angle (°) | Compound Type |
| O—H···N | ~1.80 | ~179 | Co-crystal of 2-amino-4,6-dimethoxypyrimidine (B117758) and fumaric acid |
| N—H···O | ~1.98 | ~173 | Co-crystal of 2-amino-4,6-dimethoxypyrimidine and fumaric acid |
Note: This table illustrates typical hydrogen bonding parameters in related pyrimidine co-crystals.
Aromatic rings in molecules like this compound are prone to engaging in π-π stacking interactions. These interactions, arising from the electrostatic attraction between the electron-rich and electron-poor regions of adjacent aromatic rings, are a significant cohesive force in the crystal lattice. The geometry of these interactions can vary, from perfectly face-to-face to offset or edge-to-face arrangements, depending on the electronic nature and steric hindrance of the substituents.
In many pyrimidine derivatives, π-π stacking interactions are observed between adjacent pyrimidine rings or between a pyrimidine ring and an aryl substituent of a neighboring molecule. These interactions contribute to the formation of one-dimensional stacks or more complex three-dimensional networks. Other non-covalent interactions, such as C—H···π interactions, where a C-H bond points towards the face of an aromatic ring, and halogen bonds involving the chlorine atom, can also be anticipated to play a role in the crystal packing of this compound.
Crystal Engineering and Design of Supramolecular Assemblies of Pyrimidine Derivatives
Crystal engineering is the rational design of crystalline solids with desired properties, based on an understanding of intermolecular interactions. Pyrimidine derivatives are excellent building blocks for crystal engineering due to their defined geometry and hydrogen bonding capabilities.
Co-crystallization is a powerful technique for modifying the physicochemical properties of a solid, such as solubility, stability, and melting point, without altering the chemical structure of the active molecule. This is achieved by incorporating a second molecule (a coformer) into the crystal lattice.
For pyrimidine derivatives, carboxylic acids are common coformers due to their ability to form robust hydrogen-bonded synthons with the pyrimidine ring. The selection of a coformer with complementary functional groups can lead to the predictable formation of specific supramolecular assemblies. The formation of co-crystals or salts can often be rationalized by considering the pKa values of the pyrimidine and the carboxylic acid coformer. A large difference in pKa (ΔpKa) typically favors proton transfer and salt formation, while a smaller ΔpKa is more likely to result in a neutral co-crystal.
When a sufficiently acidic coformer is used with a basic pyrimidine derivative, proton transfer can occur, leading to the formation of an organic salt. This is a common strategy in pharmaceutical sciences to improve the properties of drug substances.
Chemical Biology Applications and Probe Development
Design and Application of Pyrimidine (B1678525) Derivatives as Chemical Probes
Chemical probes are small molecules designed to selectively interact with a specific biological target, enabling the study of its function in a cellular or organismal context. The design of such probes is a critical aspect of chemical biology, and pyrimidine derivatives have proven to be a valuable class of compounds for this purpose. The inherent properties of the pyrimidine ring, including its ability to participate in hydrogen bonding and π-stacking interactions, make it an ideal starting point for developing potent and selective probes.
Pyrimidine-based probes have been instrumental in dissecting complex biological pathways. By selectively inhibiting or activating a particular protein, these probes allow researchers to observe the downstream consequences and thereby elucidate the protein's role in a signaling cascade. For instance, pyrimidine-containing compounds have been developed as inhibitors for various kinases, which are key regulators of cellular signaling.
A notable example is the use of a pyrimidodiazepine compound to disrupt the interaction between leucyl-tRNA synthetase and RagD, which is crucial for understanding cellular processes like autophagy and immunosuppression through the mTORC1 signaling pathway nih.gov. Furthermore, the development of pyrimidine-based fluorescent probes has enabled the detection of specific bacteria, such as Pseudomonas aeruginosa, showcasing their utility as diagnostic tools rsc.org. The design of these probes often involves strategic modifications to the pyrimidine core to enhance selectivity and introduce desired functionalities, such as fluorescent tags or reactive groups for target identification youtube.com.
| Research Area | Application of Pyrimidine Probes | Biological Pathway Investigated |
| Kinase Inhibition | Development of selective kinase inhibitors | Cellular signaling pathways |
| PPI Modulation | Disruption of leucyl-tRNA synthetase–RagD interaction | mTORC1 signaling pathway |
| Bacterial Detection | Fluorescent probes for specific bacteria | Diagnostic applications |
Strategies for Modulating Protein-Protein Interactions (PPIs) with Pyrimidine Frameworks
Protein-protein interactions (PPIs) are fundamental to nearly all cellular processes, and their dysregulation is often associated with disease. However, targeting PPIs with small molecules is notoriously challenging due to the large, flat, and often featureless nature of the interaction surfaces. Pyrimidine-based scaffolds are emerging as promising tools to tackle this challenge by providing a platform for the creation of molecules with significant three-dimensional complexity that can effectively disrupt these interactions.
A key strategy to overcome the limitations of traditional small molecules in targeting PPIs is the development of pyrimidine-embedded polyheterocycles. These molecules possess enhanced 3D structural diversity, moving beyond the typically flat structures of many small-molecule inhibitors acs.orgnih.gov. A powerful approach in this area is the use of privileged substructure-based diversity-oriented synthesis (pDOS), where the pyrimidine core is elaborated into a variety of complex, multi-ring systems nih.gov.
This strategy has led to the creation of novel molecular frameworks that can better mimic the secondary structures of proteins, such as α-helices and β-turns, which are often involved in PPIs acs.orgnih.gov. By generating libraries of these conformationally diverse molecules, researchers can screen for compounds that selectively modulate previously "undruggable" PPI targets nih.govfrontiersin.org. For example, pyrimidodiazepine-based compounds have been identified that inhibit the LRS–RagD interaction, showing potential as anticancer agents acs.org.
| Strategy | Description | Advantage |
| Pyrimidine-Embedded Polyheterocycles | Synthesis of complex, multi-ring systems based on a pyrimidine core. | Enhanced 3D structural diversity, allowing for better interaction with large protein surfaces. |
| Privileged Substructure-based Diversity-Oriented Synthesis (pDOS) | A synthetic strategy to create a wide variety of molecular skeletons from a common starting material. | Facilitates the exploration of novel chemical space for targeting PPIs. |
Peptidomimetics are small molecules designed to mimic the structure and function of peptides. This approach is particularly relevant for targeting PPIs, as many of these interactions are mediated by short peptide motifs. Pyrimidine scaffolds have been successfully employed in the rational design of peptidomimetics that can mimic key protein secondary structures acs.orgnih.gov.
By using the pyrimidine framework as a template, functional groups can be precisely positioned to replicate the spatial arrangement of critical amino acid side chains ("hot spots") at the PPI interface nih.govnih.gov. For example, pyrimidine-based mimetics have been designed to mimic the LXXLL motif, which is important for the interaction of coactivators with nuclear receptors aacrjournals.org. This approach allows for the development of small molecules that can competitively inhibit PPIs with high affinity and selectivity, offering a promising avenue for therapeutic intervention in diseases driven by aberrant PPIs aacrjournals.orgnih.gov. The development of pyrimidodiazepine-based scaffolds has shown particular promise in the rational design of peptidomimetics for modulating a variety of biological pathways acs.orgnih.gov.
Future Perspectives in Pyrimidine Research
Advancements in Automated Synthesis and High-Throughput Methodologies for Pyrimidine (B1678525) Library Generation
The synthesis of diverse chemical libraries is a cornerstone of modern drug discovery, enabling the systematic exploration of structure-activity relationships (SAR). Automated synthesis and high-throughput methodologies are set to revolutionize the generation of pyrimidine libraries, including derivatives of 2-(4-Chlorophenyl)-5-ethylpyrimidine.
Automated Synthesis Platforms: Liquid handling robots and automated reaction platforms can perform complex organic syntheses with high precision and reproducibility. nih.gov These systems can be programmed to execute multi-step reaction sequences, purifications, and analyses, significantly reducing manual labor and accelerating the synthesis of large numbers of compounds. nih.gov For a parent compound like this compound, automated platforms could be employed to systematically vary substituents at different positions of the pyrimidine ring, generating a library of analogues for biological screening.
High-Throughput Methodologies: DNA-Encoded Library Technology (DELT) is a powerful platform for the rapid generation and screening of vast chemical libraries. nih.gov In this approach, each small molecule is tagged with a unique DNA barcode, allowing for the simultaneous synthesis and screening of billions of compounds. nih.gov Pyrimidine scaffolds are ideal for DELT due to their modular nature, which allows for the introduction of diverse chemical functionalities. nih.gov This technology could be applied to generate extensive libraries based on the this compound core, facilitating the discovery of potent and selective binders for various biological targets.
| Technology | Application in Pyrimidine Library Generation | Potential Impact on this compound Research |
| Automated Liquid Handling | Precise and rapid dispensing of reagents for parallel synthesis. | Accelerated generation of analogues with varied substituents on the pyrimidine ring and phenyl group. |
| Flow Chemistry | Continuous synthesis of pyrimidine derivatives with improved reaction control and safety. | Efficient and scalable synthesis of this compound and its derivatives. |
| DNA-Encoded Libraries (DELs) | Creation of vast libraries where each pyrimidine derivative is linked to a unique DNA tag for easy identification. nih.gov | Rapid screening of billions of this compound analogues against multiple biological targets to identify novel hits. nih.gov |
| High-Throughput Purification | Automated parallel purification of synthesized compounds using techniques like mass-directed preparative HPLC. | Faster isolation of pure compounds for subsequent biological evaluation, speeding up the SAR cycle. |
Integration of Artificial Intelligence and Machine Learning in Pyrimidine Compound Design
Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by enabling the rapid analysis of large datasets to predict molecular properties and guide the design of new compounds. springernature.comnih.gov These computational tools are particularly valuable in the design of novel pyrimidine derivatives with optimized therapeutic properties.
Predictive Modeling: Machine learning models can be trained on existing data to predict the biological activity, toxicity, and pharmacokinetic properties of novel compounds. researchgate.netnih.govnih.gov For instance, a Quantitative Structure-Activity Relationship (QSAR) model could be developed for a series of this compound analogues to identify the key structural features that determine their therapeutic efficacy. researchgate.net Such models can prioritize which novel derivatives to synthesize, saving time and resources. researchgate.net
| AI/ML Application | Description | Relevance to this compound |
| Predictive ADMET Modeling | Algorithms predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity of compounds. mdpi.com | In silico screening of this compound derivatives to filter out candidates with poor pharmacokinetic profiles early in the discovery process. |
| Generative Models | Deep learning models generate novel molecular structures with desired properties. acm.org | Designing novel pyrimidine-based compounds with potentially higher efficacy and better safety profiles than existing derivatives. |
| Reaction Prediction | AI tools predict the outcomes and optimal conditions for chemical reactions. nih.gov | Optimizing the synthetic route to this compound and its analogues for higher yields and purity. |
| Target Identification | Machine learning analyzes biological data to identify and validate new drug targets. | Identifying novel biological targets for which this compound or its derivatives may have therapeutic potential. |
Exploration of Novel Biological Targets and Therapeutic Modalities for Pyrimidine Derivatives
The therapeutic potential of pyrimidine derivatives is vast, with established applications as anticancer, antimicrobial, and anti-inflammatory agents. gsconlinepress.comnih.govtandfonline.com Future research will focus on exploring novel biological targets and therapeutic modalities for this versatile class of compounds.
Targeting Protein-Protein Interactions (PPIs): Many diseases are driven by aberrant protein-protein interactions. While historically considered "undruggable," recent advances have made it possible to design small molecules that modulate PPIs. Pyrimidine derivatives, with their ability to form multiple hydrogen bonds and engage in π-stacking interactions, are well-suited for targeting PPIs. ijsat.org
Kinase Inhibitors: Protein kinases are a major class of drug targets, particularly in oncology. ekb.eg Pyrimidine-based compounds have been successfully developed as kinase inhibitors. nih.gov Future research will likely focus on developing more selective kinase inhibitors to reduce off-target effects, as well as inhibitors that can overcome drug resistance.
Epigenetic Modulators: Epigenetic modifications play a crucial role in gene expression and are implicated in a variety of diseases, including cancer. Pyrimidine derivatives can be designed to inhibit enzymes involved in epigenetic regulation, such as histone deacetylases (HDACs) and DNA methyltransferases (DNMTs).
Novel Therapeutic Areas: The broad biological activity of pyrimidines suggests that they may have therapeutic potential in a wide range of diseases beyond those for which they are currently used. For example, recent studies have explored the use of pyrimidine derivatives in the treatment of neurodegenerative diseases, metabolic disorders, and viral infections. tandfonline.com
| Biological Target Class | Examples | Potential Therapeutic Application for Pyrimidine Derivatives |
| Kinases | EGFR, VEGFR, CDKs ekb.eg | Cancer, inflammatory diseases nih.govekb.eg |
| G-Protein Coupled Receptors (GPCRs) | Dopamine receptors, Serotonin receptors | Neurological and psychiatric disorders |
| Ion Channels | Sodium channels, Calcium channels | Cardiovascular diseases, pain |
| Epigenetic Targets | Histone Deacetylases (HDACs), DNA Methyltransferases (DNMTs) | Cancer, genetic disorders ijsat.org |
| Viral Enzymes | Proteases, Polymerases | Antiviral therapies tandfonline.com |
Innovations in Green and Sustainable Pyrimidine Chemistry
The principles of green chemistry are increasingly being integrated into pharmaceutical manufacturing to minimize the environmental impact of chemical processes. powertechjournal.comrasayanjournal.co.in Future research in pyrimidine chemistry will emphasize the development of green and sustainable synthetic methods.
Use of Green Solvents and Catalysts: Traditional organic synthesis often relies on volatile and toxic solvents. Green chemistry promotes the use of safer alternatives, such as water, supercritical fluids, and ionic liquids. rasayanjournal.co.in Similarly, the use of reusable and non-toxic catalysts, such as biocatalysts and metal-free catalysts, is being explored to reduce waste and improve the sustainability of chemical processes. powertechjournal.com
Energy-Efficient Synthesis: Microwave-assisted and ultrasound-assisted synthesis are energy-efficient techniques that can significantly reduce reaction times and improve yields. powertechjournal.comnih.gov These methods are well-suited for the synthesis of pyrimidine derivatives and can contribute to a more sustainable manufacturing process. powertechjournal.comrasayanjournal.co.in
Multicomponent Reactions: One-pot multicomponent reactions, such as the Biginelli reaction, are highly efficient methods for the synthesis of complex molecules from simple starting materials. benthamdirect.com These reactions reduce the number of synthetic steps, minimize waste, and are often more environmentally friendly than traditional multi-step syntheses. rasayanjournal.co.in
| Green Chemistry Principle | Application in Pyrimidine Synthesis | Example |
| Waste Prevention | One-pot and multicomponent reactions to reduce intermediate isolation and purification steps. rasayanjournal.co.in | Biginelli reaction for the synthesis of dihydropyrimidinones. nih.gov |
| Atom Economy | Designing reactions that maximize the incorporation of all starting materials into the final product. | Cycloaddition reactions for pyrimidine ring formation. mdpi.com |
| Use of Safer Solvents | Replacing hazardous organic solvents with water, ethanol, or solvent-free conditions. nih.gov | Microwave-assisted synthesis of pyrimidines in water. mdpi.com |
| Energy Efficiency | Utilizing microwave or ultrasound irradiation to reduce reaction times and energy consumption. nih.gov | Ultrasound-assisted synthesis of pyrimidine derivatives. rasayanjournal.co.in |
| Use of Renewable Feedstocks | Sourcing starting materials from renewable biological sources. | Synthesis of pyrimidines from bio-based aldehydes and ketones. |
| Catalysis | Employing reusable and selective catalysts to minimize waste and improve efficiency. benthamdirect.com | Use of solid acid catalysts or biocatalysts for pyrimidine synthesis. powertechjournal.com |
Q & A
Q. What steps resolve inconsistencies in crystallographic data, such as unexpected bond lengths or space group assignments?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
